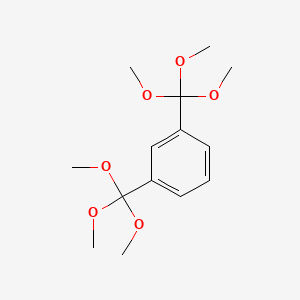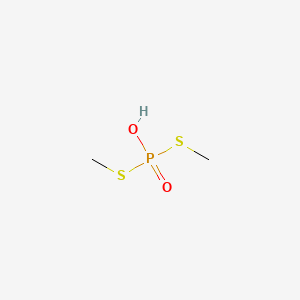
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Meldrum’s acid was first synthesized by Andrew Norman Meldrum in 1908 through a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another method involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of Meldrum’s acid typically follows the original synthesis method due to its efficiency and high yield. The controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst ensures optimal reaction conditions and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Meldrum’s acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield a variety of derivatives.
Substitution: Meldrum’s acid is known for its reactivity in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with Meldrum’s acid include aldehydes, ketones, and various catalysts. Reaction conditions often involve acidic or basic environments to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving Meldrum’s acid include β-keto esters, macrocyclic β-keto lactones, and various substituted heterocycles .
Applications De Recherche Scientifique
Meldrum’s acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Meldrum’s acid involves the loss of a hydrogen ion from the methylene group in the ring, creating a double bond between it and one of the adjacent carbons, and a negative charge in the corresponding oxygen . This anion is stabilized by resonance, allowing for various chemical transformations . The high acidity of Meldrum’s acid is attributed to the energy-minimizing conformation structure that destabilizes the C-H bond in the ground state .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer in solution.
Barbituric Acid: Shares some chemical properties but differs in its tautomeric forms and reactivity.
Dimethyl Malonate: Less acidic compared to Meldrum’s acid and exhibits different reactivity patterns.
Uniqueness
Meldrum’s acid is unique due to its high acidity, which is eight orders of magnitude greater than that of dimethyl malonate . This property, along with its stability and reactivity, makes it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
72651-95-7 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
2,2-dimethyl-5-propan-2-yl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C9H14O4/c1-5(2)6-7(10)12-9(3,4)13-8(6)11/h5-6H,1-4H3 |
Clé InChI |
QIXBKCQMVPXYQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)OC(OC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


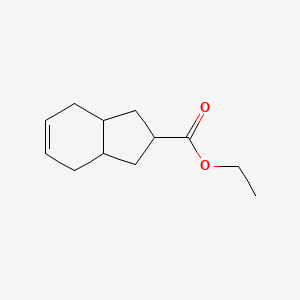

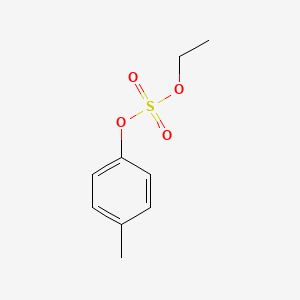
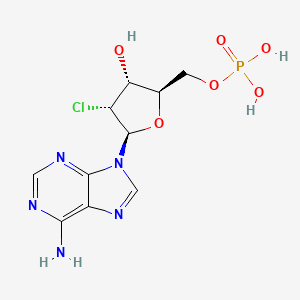
![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
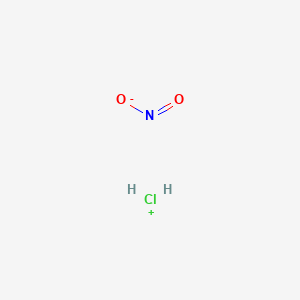
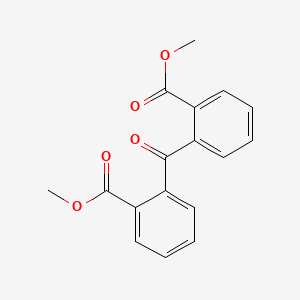
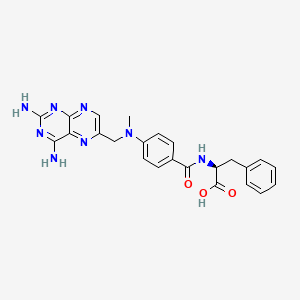
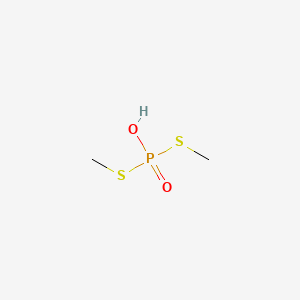
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
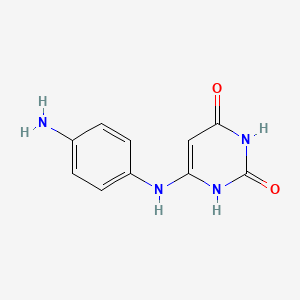
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
